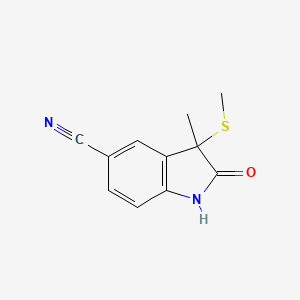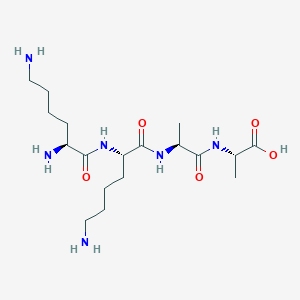
L-Lysyl-L-lysyl-L-alanyl-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysyl-L-lysyl-L-alanyl-L-alanine is a tetrapeptide composed of two lysine residues and two alanine residues. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and materials science. The presence of both lysine and alanine residues provides unique properties that can be exploited for different purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-lysyl-L-alanyl-L-alanine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After each coupling step, the protecting groups are removed to allow the next amino acid to be added. This process is repeated until the tetrapeptide is fully assembled .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. In SPPS, the peptide is synthesized on a solid support, and the growing peptide chain is elongated by sequential addition of protected amino acids. This method is advantageous for producing large quantities of peptides with high purity .
化学反应分析
Types of Reactions
L-Lysyl-L-lysyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The amino groups in lysine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield aldehydes or carboxylic acids, while reduction of the peptide bonds can produce amines .
科学研究应用
L-Lysyl-L-lysyl-L-alanyl-L-alanine has several scientific research applications:
Biochemistry: It can be used as a model peptide to study protein-protein interactions and enzyme-substrate interactions.
Materials Science: It can be used in the development of biomaterials and nanomaterials for various applications.
作用机制
The mechanism of action of L-Lysyl-L-lysyl-L-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. The lysine residues can interact with negatively charged molecules, while the alanine residues provide structural stability. This interaction can modulate various biological processes, including enzyme activity and cell signaling pathways .
相似化合物的比较
Similar Compounds
L-lysyl-L-alanine: A dipeptide composed of lysine and alanine residues.
L-alanyl-L-glutamine: A dipeptide composed of alanine and glutamine residues.
N-acetylmuramoyl-L-alanyl-D-glutamyl-L-lysyl-(N6-triglycine)-D-alanyl-D-alanine: A complex peptide involved in bacterial cell wall synthesis
Uniqueness
The presence of two lysine residues allows for strong interactions with negatively charged molecules, while the two alanine residues contribute to the structural stability of the peptide .
属性
CAS 编号 |
61257-61-2 |
|---|---|
分子式 |
C18H36N6O5 |
分子量 |
416.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H36N6O5/c1-11(15(25)23-12(2)18(28)29)22-17(27)14(8-4-6-10-20)24-16(26)13(21)7-3-5-9-19/h11-14H,3-10,19-21H2,1-2H3,(H,22,27)(H,23,25)(H,24,26)(H,28,29)/t11-,12-,13-,14-/m0/s1 |
InChI 键 |
HLMVCWKLRWKYDB-XUXIUFHCSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
规范 SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Azabicyclo[2.2.1]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl-](/img/structure/B14589581.png)
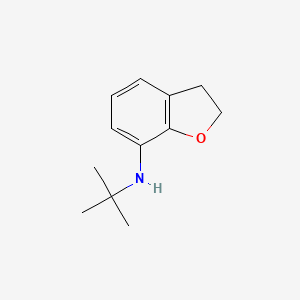
![1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-](/img/structure/B14589596.png)
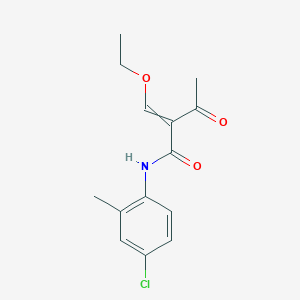
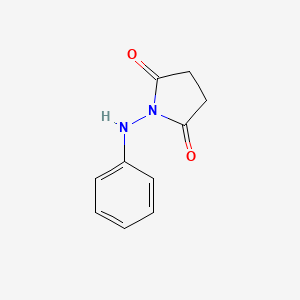
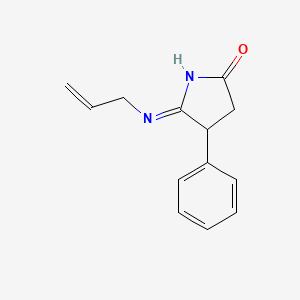
![2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14589615.png)
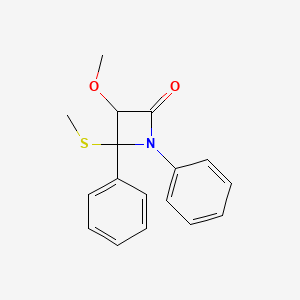
![N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14589626.png)
![4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid](/img/structure/B14589630.png)

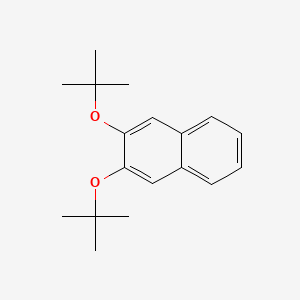
![Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide](/img/structure/B14589652.png)
